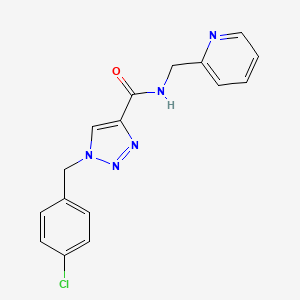![molecular formula C24H20N2O6 B6100947 dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate CAS No. 73016-46-3](/img/structure/B6100947.png)
dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate, also known as DPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPC belongs to the family of imine compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate is not fully understood. However, studies have shown that this compound can interact with DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in macrophages. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also stable under various conditions, making it suitable for long-term storage. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
For research on dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate include exploring its potential applications, studying its mechanism of action, and developing new synthesis methods.
Métodos De Síntesis
Dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate can be synthesized using different methods, including the reaction of 4,4'-diaminodiphenylmethane with dimethyl terephthalate in the presence of a catalyst such as zinc acetate. The reaction is carried out at a temperature of 180°C for 6 hours, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate has been studied for its potential applications in various fields, including catalysis, organic electronics, and biomedical research. In catalysis, this compound has been found to be an efficient catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. In organic electronics, this compound has been used as a hole transport material in organic solar cells, resulting in improved device performance. In biomedical research, this compound has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 4-[[4-[(4-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-31-23(29)17-7-11-19(12-8-17)25-21(27)15-3-5-16(6-4-15)22(28)26-20-13-9-18(10-14-20)24(30)32-2/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEABJFBTTDFZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362057 |
Source


|
| Record name | Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73016-46-3 |
Source


|
| Record name | Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![(2,3-difluorobenzyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6100917.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6100970.png)
![[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)